molecular formula C12H12N2S B2604843 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 332358-13-1

1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2604843
CAS No.: 332358-13-1
M. Wt: 216.3
InChI Key: HTTGXBLUWOXTPY-UHFFFAOYSA-N
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Description

“1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione” is a chemical compound with the molecular formula C12H12N2S . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical reactions due to their amphoteric nature . They show both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is explored in the context of synthesizing 4-phosphorylated derivatives of 1,3-azoles, including imidazoles. These derivatives exhibit a wide range of biological activities and are components of many synthetic and natural molecules with potential therapeutic applications. The synthesis involves cross-coupling reactions and the modification of phosphorylated azoles, highlighting its versatility in creating compounds with varied biological activities (Abdurakhmanova et al., 2018).

Catalytic Applications

This compound's framework facilitates the study of double bond migration in N-allylic systems, catalyzed by transition metal complexes. Such research underscores its utility in synthesizing enantio-selective compounds, which are valuable in developing pharmaceuticals and fine chemicals (Krompiec et al., 2008).

Therapeutic Potential

Imidazole derivatives, including this compound, are being extensively explored for their potential therapeutic applications. They are known to exhibit a variety of pharmacological activities, such as anticancer, anti-inflammatory, and antioxidant properties. This exploration includes the synthesis of novel compounds that could serve as effective therapeutic agents, highlighting the compound's relevance in medicinal chemistry (Sharma et al., 2016).

Material Science and Nanotechnology

The compound is also significant in the development of metal-organic frameworks (MOFs) and nanofibers, with applications ranging from catalysis to drug delivery. Transition-metal-based zeolite imidazolate frameworks (ZIFs), for instance, demonstrate the structural versatility and applicability of imidazole derivatives in creating materials with unique physicochemical properties (Sankar et al., 2019).

Corrosion Inhibition

Furthermore, imidazole derivatives have been identified as effective corrosion inhibitors, particularly in the petroleum industry. Their molecular structure allows for strong adsorption on metal surfaces, making them valuable in protecting materials from corrosion. The potential for creating environmentally friendly and efficient corrosion inhibitors from imidazole derivatives is significant (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some imidazole derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at various receptor sites

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets. For example, some imidazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . They are used in the treatment of various diseases and conditions, and research into their potential uses continues .

Properties

IUPAC Name

4-phenyl-3-prop-2-enyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTGXBLUWOXTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CNC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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